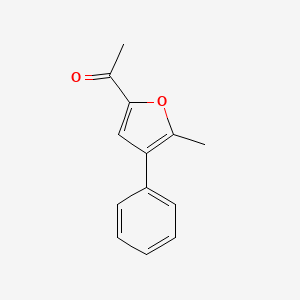
1-(5-Methyl-4-phenylfuran-2-YL)ethanone
Cat. No. B8707780
Key on ui cas rn:
147031-04-7
M. Wt: 200.23 g/mol
InChI Key: UMXUMEUOAVLFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05292732
Procedure details


3-Phenylfuran (4.2 g) was dissolved in 100 ml of absolute tetrahydrofuran under argon and treated portionwise with 5.2 g of N-bromosuccinimide while stirring. After stirring at room temperature for 2 hours the solution was treated with a further 0.2 g of N-bromosuccinimide and stirred for a further 1 hour. Subsequently, the solution was concentrated to about 20 ml, treated with 100 ml of pentane and the separated succinimide was filtered off. The filtrate was washed twice with 100 ml of 1% sodium hydrogen carbonate solution each time and subsequently dried with Na2SO4 with the addition of a small amount of calcium carbonate and hydroquinone. The mixture was filtered, concentrated to 10 ml and made up to 100 ml with absolute tetrahydrofuran. This solution, without further purification, was cooled to -78° C. under argon, treated with 8.7 ml of N,N,N',N'-tetramethylethylenediamine and 37 ml of a 1.6N solution of n-butyllithium in hexane while stirring and stirred at -78° C. for 1 hour. Then, 3.1 ml of methyliodide were added dropwise between -50° C. and -30° C. and the solution was stirred at -20° C. for 30 minutes. Working-up was by the addition of 100 ml of saturated ammonium chloride solution and 40 ml of water. The mixture was extracted three times with 100 ml of ethyl acetate each time, the organic phases were combined, dried with MgSO4, filtered and concentrated. The residue, 4.6 g of brown oil, was chromatographed on 100 g of aluminium oxide (neutral, III) with hexane as the eluent. 4.0 g of yellowish oil were isolated and were dissolved in 80 ml of dry acetonitrile under argon and stirred at room temperature for 4 hours with 7.9 g of the mixed anhydride from acetic acid and p-toluenesulphonic acid. Subsequently, the mixture was stirred for 30 minutes with 150 ml of saturated sodium hydrogen carbonate solution and 150 ml of diethyl ether. The phases were separated and the aqueous phase was extracted twice with a further 100 ml of diethyl ether. The organic phases were combined, washed twice with 50 ml of water each time, dried over MgSO4 and freed from solvent. The residue, 4.2 of brown oil, was chromatographed on 200 g of silica gel with diethyl ether/hexane (1:5) as the eluent. 1.9 g (18%) of 2-acetyl-5-methyl-4-phenylfuran were obtained. MS: (m/e)=200 (M+).
[Compound]
Name
anhydride
Quantity
7.9 g
Type
reactant
Reaction Step One






Yield
18%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1.C(=O)([O-])O.[Na+].[CH2:21]([O:23]CC)[CH3:22].[C:26](#N)[CH3:27]>>[C:21]([C:26]1[O:4][C:1]([CH3:2])=[C:15]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:27]=1)(=[O:23])[CH3:22] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
anhydride
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice with a further 100 ml of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 50 ml of water each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue, 4.2 of brown oil, was chromatographed on 200 g of silica gel with diethyl ether/hexane (1:5) as the eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1OC(=C(C1)C1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 18% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
